6-Bromo-4-chloropicolinic acid
CAS No.: 1060811-25-7
Cat. No.: VC7832580
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060811-25-7 |
|---|---|
| Molecular Formula | C6H3BrClNO2 |
| Molecular Weight | 236.45 |
| IUPAC Name | 6-bromo-4-chloropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrClNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | JVVWGSKTCYSGPA-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)O)Br)Cl |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
6-Bromo-4-chloropicolinic acid is formally designated as pyridine-2-carboxylic acid with bromine and chlorine substitutions at positions 6 and 4. Its molecular formula is C₆H₃BrClNO₂, with a molar mass of 237.46 g/mol . The systematic IUPAC name is 6-bromo-4-chloropyridine-2-carboxylic acid, reflecting the substituents' positions relative to the carboxylic acid group at position 2.
Structural Features and Isomerism
The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing halogens (Br and Cl) influence its electronic distribution. Positional isomerism distinguishes it from analogs like 4-bromo-6-chloropicolinic acid (CAS 1060805-66-4) , where halogen positions are reversed. Such isomerism profoundly affects reactivity; for example, bromine at position 6 may enhance electrophilic substitution at position 4 due to steric and electronic factors .
Synthesis and Industrial Production
Halogenation Strategies
The synthesis of 6-bromo-4-chloropicolinic acid typically involves sequential halogenation of picolinic acid derivatives. A common approach employs directed ortho-metalation to achieve regioselective bromination and chlorination . For instance, lithiation of 2-pyridinecarboxylic acid at low temperatures (-78°C) followed by quenching with bromine and chlorine sources yields the target compound. Alternative routes utilize Ullmann-type coupling or Suzuki-Miyaura reactions to introduce halogens post-cyclization .
Optimized Reaction Conditions
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Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates .
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses .
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Temperature Control: Reactions often proceed at 0–25°C to minimize side reactions like dehalogenation .
Industrial-Scale Manufacturing
Industrial production prioritizes cost-effectiveness and yield. A patented method involves continuous-flow reactors to halogenate picolinic acid under pressurized conditions, achieving >85% purity post-crystallization . Critical challenges include managing corrosive byproducts (e.g., HBr) and ensuring halogen positional fidelity.
Physicochemical Properties
Solubility and Stability
While direct solubility data for 6-bromo-4-chloropicolinic acid are scarce, analogs like 4-bromo-6-chloropicolinic acid exhibit limited aqueous solubility (~1.2 mg/mL at 25°C) but dissolve readily in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies recommend storage at 2–8°C under inert atmospheres to prevent decarboxylation or halogen loss .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance at 1680–1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br/C-Cl stretches) .
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NMR: Distinct signals include δ 8.5–8.7 ppm (pyridine H-3) and δ 7.9–8.1 ppm (H-5) in ¹H NMR, with ¹³C NMR showing carbonyl carbons at ~165 ppm .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for:
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Pharmaceutical Intermediates: Its halogenated pyridine core is integral to kinase inhibitors and antiviral agents .
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Agrochemicals: Derivatives exhibit herbicidal activity by disrupting plant auxin pathways .
Biomedical Studies
Though understudied, structural analogs act as enzyme inhibitors. For example, bromo-chloro picolinamides inhibit leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson’s disease . The electron-withdrawing halogens enhance binding affinity to ATP pockets .
Comparative Analysis with Positional Isomers
Reactivity Differences
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6-Bromo-4-chloro vs. 4-Bromo-6-chloro: The former undergoes faster nucleophilic aromatic substitution at position 4 due to chlorine’s lower steric hindrance compared to bromine .
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Suzuki Coupling Efficiency: 6-Bromo-4-chloro derivatives show higher yields in cross-couplings (e.g., 75% vs. 60% for the 4-bromo-6-chloro isomer) .
Future Directions and Research Gaps
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Pharmacokinetic Studies: ADMET profiling to evaluate therapeutic potential.
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Green Synthesis: Developing catalytic methods to reduce halogen waste.
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Crystallography: Resolving 3D structures to guide drug design.
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